Compound Description: SB-674042 is a selective orexin 1 receptor (OX1R) antagonist .
Relevance: Structurally distinct from almorexant, SB-674042 exhibits selectivity for OX1R, contrasting with almorexant's dual antagonism of both OX1R and orexin 2 receptor (OX2R) . Studies utilizing SB-674042 alongside almorexant help delineate the individual contributions of OX1R and OX2R in various physiological processes, including sleep-wake regulation and response to stress.
Compound Description: SB-408124 is a selective OX1R antagonist . In vivo studies revealed limited brain penetration, hindering its use in systemic investigations .
Relevance: The contrasting pharmacological profiles of SB-408124 and almorexant, particularly in sleep studies, underscore the importance of dual orexin receptor antagonism for achieving robust hypnotic effects . Almorexant's superior efficacy in promoting sleep compared to SB-408124, which has minimal effects, highlights the potential therapeutic advantage of dual orexin receptor antagonism for sleep disorders.
Compound Description: EMPA is a selective OX2R antagonist with high affinity for its target . It exhibits a competitive binding mode at the OX2R .
Relevance: EMPA's selectivity for OX2R contrasts with almorexant's dual antagonism, offering a valuable tool for dissecting the specific roles of OX2R in various physiological functions . Studies using EMPA have shown its effectiveness in promoting sleep, though often requiring higher doses compared to almorexant, suggesting a potential therapeutic advantage for dual orexin receptor antagonists in treating sleep disorders.
TCS-OX2-29
Compound Description: TCS-OX2-29 is a fast-offset, competitive OX2R antagonist that exhibits surmountable antagonism against orexin-A activity .
Relevance: The distinct binding kinetics of TCS-OX2-29 compared to almorexant, particularly the faster dissociation rate, result in different functional outcomes . While almorexant exhibits a long-lasting, pseudo-irreversible binding profile, leading to prolonged inhibition of OX2R, TCS-OX2-29 displays a more transient effect. This difference in binding kinetics is important for understanding the duration of action and potential therapeutic applications of these orexin receptor antagonists.
Suvorexant
Compound Description: Suvorexant is a dual orexin receptor antagonist, similar to almorexant, and has been clinically approved for treating insomnia .
Relevance: Suvorexant serves as a direct comparator to almorexant due to their shared mechanism of action, providing valuable insights into the clinical efficacy and safety profile of dual orexin receptor antagonists . Comparing the pharmacological profiles of suvorexant and almorexant, particularly their binding kinetics, can help optimize the development of future orexin receptor modulators with improved therapeutic indices.
Lemborexant (E2006)
Compound Description: Lemborexant is a dual orexin receptor antagonist with potent hypnotic effects in mice .
DORA-12
Compound Description: DORA-12 is a dual orexin receptor antagonist, similar to almorexant, but with potentially improved side effect profiles in preclinical studies .
Relevance: The research on DORA-12 emphasizes the ongoing efforts to develop safer and more effective dual orexin receptor antagonists for treating insomnia, highlighting the need for compounds like almorexant with reduced motor side effects compared to traditional GABAergic hypnotics .
ACT-335827
Compound Description: ACT-335827 is a selective OX1R antagonist . It exhibited limited efficacy in attenuating cardiorespiratory responses to stress when used alone, requiring a combination with an OX2R antagonist to achieve comparable effects to almorexant .
Relevance: The research using ACT-335827 alongside almorexant provides further evidence for the potential synergistic effects of blocking both OX1R and OX2R, especially in the context of complex physiological responses like stress and arousal .
JNJ-10397049
Compound Description: JNJ-10397049 is a selective OX2R antagonist. It effectively promotes sleep by reducing sleep latency and increasing both non-rapid eye movement (NREM) and REM sleep .
Relevance: Despite JNJ-10397049's efficacy in promoting sleep, studies suggest that combined OX1R and OX2R antagonism, as seen with almorexant, may provide superior therapeutic benefits . Notably, co-administration of JNJ-10397049 with an OX1R antagonist attenuated its sleep-promoting effects, indicating a complex interplay between the two orexin receptor subtypes in regulating sleep-wake states.
Classification
Almorexant is classified as a dual orexin receptor antagonist. It operates by inhibiting the activity of orexin A and orexin B, neuropeptides that promote wakefulness. By blocking these receptors, almorexant induces sleep and reduces wakefulness-related behaviors, making it a candidate for pharmacological intervention in sleep disorders.
Synthesis Analysis
The synthesis of almorexant involves several key steps that utilize advanced organic chemistry techniques. The enantioselective synthesis has been described in detail in various studies.
Key Steps in Synthesis
Starting Material: The synthesis begins with a chiral tetrahydroisoquinoline core.
Iridium-Catalyzed Asymmetric Intramolecular Allylic Amidation: This step introduces chirality into the molecule and is essential for obtaining the desired stereochemistry.
Oxidative Heck Reaction: Conducted at room temperature, this reaction involves coupling tetrahydroisoquinoline with (4-(trifluoromethyl)phenyl)boronic acid to introduce the trifluoromethyl group.
Reduction Step: The final step involves reducing a double bond adjacent to a stereogenic center without racemization, often utilizing hydrazine-mediated organocatalysis.
Technical Parameters
Yields: The oxidative Heck reaction reported yields of approximately 88%.
Conditions: The reactions are typically carried out under mild conditions to prevent racemization and preserve stereochemistry.
Molecular Structure Analysis
Almorexant's molecular structure can be described by its specific chemical formula and stereochemistry.
Structural Data
Chemical Formula: C_{19}H_{22}F_{3}N_{1}O_{2}
Molecular Weight: Approximately 353.38 g/mol.
Structural Features:
Contains a tetrahydroisoquinoline core.
Incorporates trifluoromethyl and methoxy groups which are critical for its biological activity.
The compound's three-dimensional conformation is vital for its interaction with orexin receptors, influencing its efficacy as an antagonist.
Chemical Reactions Analysis
Almorexant participates in various chemical reactions that are essential both for its synthesis and its function as a receptor antagonist.
Key Reactions
Hydrogenation: A critical step where double bonds are reduced to form the saturated structure necessary for receptor binding.
Amidation Reactions: These are pivotal in forming the amide bond that is characteristic of almorexant's structure.
Deprotection Steps: Involves removing protective groups introduced during synthesis to yield the final active compound.
Mechanism of Action
Almorexant functions primarily as an antagonist at the orexin receptors, disrupting the action of orexin peptides.
Mechanistic Insights
Dual Receptor Antagonism: Almorexant blocks both orexin 1 and orexin 2 receptors, leading to decreased neuronal excitability associated with wakefulness.
Functional Implications: Studies indicate that almorexant effectively reduces locomotion induced by orexin A while promoting sleep in various animal models.
The compound's selectivity for these receptors is crucial for minimizing side effects commonly associated with other sleep medications.
Physical and Chemical Properties Analysis
Almorexant exhibits several physical and chemical properties relevant to its behavior as a pharmaceutical compound.
Properties
Solubility: Soluble in dimethyl sulfoxide and other organic solvents, which is important for formulation purposes.
Stability: The stability of almorexant under physiological conditions is significant for its therapeutic application.
Melting Point: Specific melting point data may vary but is generally consistent with similar compounds in its class.
These properties influence its formulation into effective dosage forms for clinical use.
Applications
Almorexant has been primarily investigated for its applications in treating sleep disorders such as insomnia.
Scientific Applications
Clinical Trials: Almorexant has undergone extensive clinical trials assessing its efficacy in promoting sleep without the adverse effects typical of benzodiazepines.
Behavioral Studies: Research has demonstrated its ability to decrease operant self-administration of substances like ethanol and sucrose, suggesting potential applications in addiction treatment.
Neuroscientific Research: Almorexant serves as a valuable tool in studying orexin signaling pathways and their role in sleep-wake regulation.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.